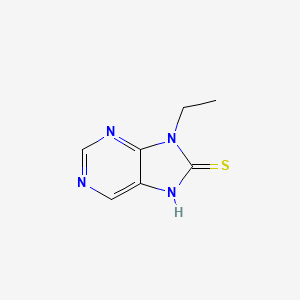
Diphenylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Diphenylundecane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where benzene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Diphenylundecane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic positions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is used for hydrogenation reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids and their derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
科学的研究の応用
Diphenylundecane has various applications in scientific research:
作用機序
The mechanism of action of diphenylundecane involves its interaction with molecular targets through hydrophobic interactions. Its long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins . This property is particularly useful in drug delivery applications, where this compound can facilitate the transport of hydrophobic drugs across cell membranes .
類似化合物との比較
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylpropane: Similar structure with a three-carbon alkyl chain.
Uniqueness
Diphenylundecane’s uniqueness lies in its long undecane chain, which provides distinct hydrophobic properties compared to shorter alkylbenzenes. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and drug delivery systems .
特性
CAS番号 |
97392-74-0 |
|---|---|
分子式 |
C23H32 |
分子量 |
308.5 g/mol |
IUPAC名 |
1-phenylundecylbenzene |
InChI |
InChI=1S/C23H32/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChIキー |
HUMMQDLHLVLHCE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


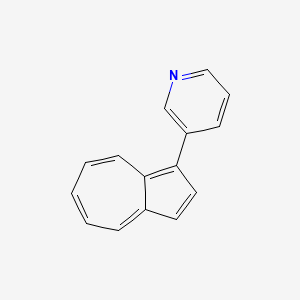
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
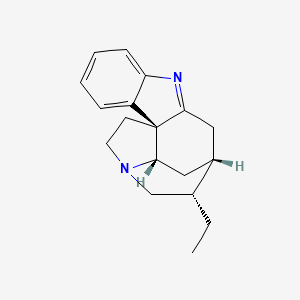

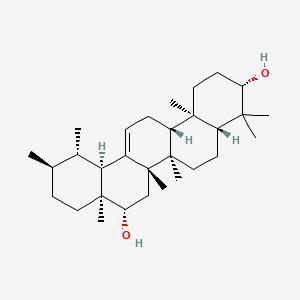
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)


![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
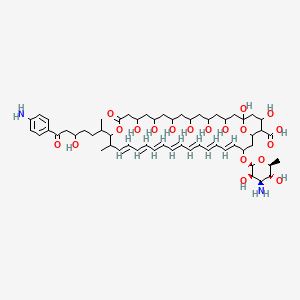
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)
